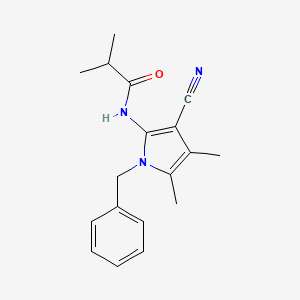

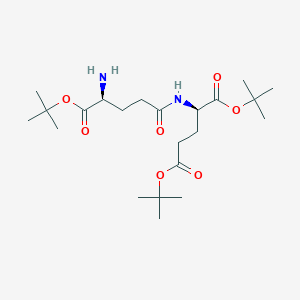

N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-2-methylpropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-2-methylpropanamide, also known as JNJ-54175446, is a novel small molecule that has gained significant attention in recent years due to its potential therapeutic applications in the field of neuroscience. This compound was first identified as a potent and selective inhibitor of the dopamine D2 receptor, which is a key target for the treatment of various neurological disorders such as schizophrenia, Parkinson's disease, and addiction.

Applications De Recherche Scientifique

Anticancer Activity

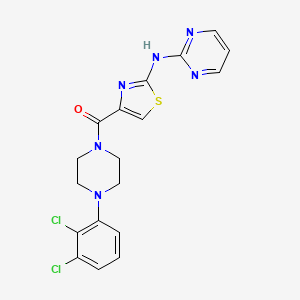

A study on 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives, bearing a benzimidazole moiety, highlighted their significant in vitro anticancer activity across several cancer cell lines. This includes notable antiproliferative activity against specific human cancer cell lines, underscoring the potential for further anticancer drug development (Rasal et al., 2020).

Sensor Development

Research on N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives demonstrated their application in colorimetric sensing of fluoride anions. These compounds exhibit a drastic color change in response to fluoride anion concentrations, showcasing their utility in developing naked-eye detection sensors for environmental and healthcare applications (Younes et al., 2020).

Histone Deacetylase Inhibition

N-(2-Aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) is described as an isotype-selective histone deacetylase (HDAC) inhibitor. Its selective inhibition of HDACs offers significant potential for anticancer therapy, highlighting its oral bioavailability and promising antitumor activity in vivo (Zhou et al., 2008).

Herbicide Potential

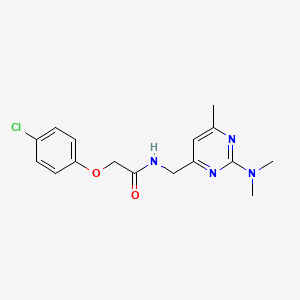

N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide represents a new class of benzamides with herbicidal activity on annual and perennial grasses. This finding suggests potential agricultural applications in managing weed growth without harming desired crops (Viste et al., 1970).

Novel Material Creation

The development of a solid thermo-responsive material from an aryl-substituted pyrrole derivative for temperature detection demonstrates the innovative applications of these compounds in creating smart materials. These materials can be used in various temperature monitoring devices, offering a new approach to environmental and industrial sensing (Han et al., 2013).

Propriétés

IUPAC Name |

N-(1-benzyl-3-cyano-4,5-dimethylpyrrol-2-yl)-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O/c1-12(2)18(22)20-17-16(10-19)13(3)14(4)21(17)11-15-8-6-5-7-9-15/h5-9,12H,11H2,1-4H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITINEUHNVIDKFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C(=C1C#N)NC(=O)C(C)C)CC2=CC=CC=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101320959 |

Source

|

| Record name | N-(1-benzyl-3-cyano-4,5-dimethylpyrrol-2-yl)-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101320959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

8.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24821871 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

478032-99-4 |

Source

|

| Record name | N-(1-benzyl-3-cyano-4,5-dimethylpyrrol-2-yl)-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101320959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(2,5-dimethoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2986795.png)

![2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2986796.png)

methyl}furan-2-carboxamide](/img/structure/B2986798.png)

![1-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B2986800.png)

![(5E)-1-(2-methoxyethyl)-5-[(4-{2-[methyl(pyridin-2-yl)amino]ethoxy}phenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2986805.png)

![N-(2-chloro-4-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2986806.png)

![N-[[5-[4-(3,3-Dimethyl-4-oxoazetidin-2-yl)piperidine-1-carbonyl]thiophen-2-yl]methyl]acetamide](/img/structure/B2986807.png)

![tert-Butyl 4-[2-amino-4-(methoxycarbonyl)-phenylamino]piperidine-1-carboxylate](/img/structure/B2986813.png)